7-Bromo-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid
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Overview
Description
7-Bromo-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid: is a quinoline derivative with a bromine atom at the 7th position, a hydroxyphenyl group at the 2nd position, and a carboxylic acid group at the 4th position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate can then undergo further reactions to form the desired quinoline derivative.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, is common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 7-Bromo-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological targets, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromoquinoline: Similar structure but lacks the hydroxyphenyl and carboxylic acid groups.
4-Hydroxy-2-quinolones: Similar core structure but different substituents.
Uniqueness
7-Bromo-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid is unique due to the presence of both the hydroxyphenyl and carboxylic acid groups, which contribute to its distinct chemical and biological properties. These functional groups enable a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
7-bromo-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO3/c17-9-5-6-10-12(16(20)21)8-14(18-13(10)7-9)11-3-1-2-4-15(11)19/h1-8,19H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLCRRFGRBNDDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=CC(=C3)Br)C(=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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